molecular formula C18H17N3O3S B11317797 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

Cat. No.: B11317797
M. Wt: 355.4 g/mol
InChI Key: UVCHJNHJCVXRBD-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide typically involves the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl hydrazinecarbodithioate. This intermediate is then cyclized with hydrazonoyl chloride derivatives to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and cell division in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide stands out due to its unique combination of the thiadiazole ring and the 4-methoxybenzamide moiety. This structural feature imparts specific biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H17N3O3S/c1-3-24-15-10-4-12(5-11-15)16-19-18(25-21-16)20-17(22)13-6-8-14(23-2)9-7-13/h4-11H,3H2,1-2H3,(H,19,20,21,22)

InChI Key

UVCHJNHJCVXRBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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